molecular formula C6H5N3S2 B8553540 2-Isothiocyanato-5-(methylthio)pyrazine

2-Isothiocyanato-5-(methylthio)pyrazine

Cat. No.: B8553540
M. Wt: 183.3 g/mol
InChI Key: WUACEPTXSRKMEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isothiocyanato-5-(methylthio)pyrazine is a synthetic heterocyclic compound of significant interest in biochemical and pharmacological research, combining a pyrazine ring with both methylthio and isothiocyanate functional groups. The presence of the isothiocyanate (ITC) group is a key structural feature shared with bioactive compounds found in cruciferous vegetables. ITCs are well-documented for their ability to modulate critical cellular pathways; they are known to interact with cysteine residues on target proteins, such as the Keap1-Nrf2 complex, leading to the upregulation of phase II detoxification enzymes like glutathione S-transferase (GST) and quinone reductase, a primary mechanism behind their chemopreventive properties . Furthermore, research indicates that ITCs can inhibit pro-inflammatory pathways, including NF-κB signaling, and induce cell cycle arrest and apoptosis in various cell lines . The specific structure of an ITC determines its biological potency and target specificity . The pyrazine moiety, often formed via Maillard reaction during thermal processing, contributes nutty and roasted aroma notes in food science . More importantly, in medicinal chemistry, the pyrazine scaffold is recognized as a privileged structure for designing novel pharmacologically active agents. Pyrazine-based compounds exhibit a broad spectrum of biological activities, including antibacterial and antifungal effects, making them a promising building block for the development of new antibacterial drugs, especially against drug-resistant pathogens . The integration of the methylthioether group adjacent to the pyrazine ring may influence the compound's electronic properties and metabolic stability. This unique combination of features makes this compound a valuable chemical tool for researchers investigating the structure-activity relationships of ITCs, exploring new antimicrobial agents, and developing novel enzyme inhibitors. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C6H5N3S2

Molecular Weight

183.3 g/mol

IUPAC Name

2-isothiocyanato-5-methylsulfanylpyrazine

InChI

InChI=1S/C6H5N3S2/c1-11-6-3-7-5(2-8-6)9-4-10/h2-3H,1H3

InChI Key

WUACEPTXSRKMEX-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(N=C1)N=C=S

Origin of Product

United States

Comparison with Similar Compounds

Isothiocyanate vs. Methoxy/Ethoxy Groups

  • This compound : The isothiocyanate group (-NCS) is electrophilic, enabling nucleophilic additions (e.g., with amines to form thioureas). This reactivity is exploited in drug design and agrochemical synthesis . In contrast, methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups are electron-donating, stabilizing the pyrazine ring and enhancing volatility, making them ideal for flavor applications .
  • Methylthio Group (-SCH₃) : Present in both this compound and 2-methyl-3-(methylthio)pyrazine (), this group contributes to sulfurous aromas and may enhance binding to olfactory or taste receptors. For example, dimethyl trisulfide () and 3-(methylthio)propanal () are critical in saltiness enhancement and predator avoidance behaviors .

Flavor and Olfactory Roles

  • Roasting-Derived Pyrazines : 2,5-Dimethylpyrazine and 2-ethyl-3,5-dimethylpyrazine are Maillard reaction products formed during thermal processing. Their concentrations peak at moderate roasting times and temperatures, contributing to nutty, roasted flavors in foods like Sachima and cactus seed oil .
  • Semiochemical Functions : Pyrazines such as 2,6-dimethylpyrazine (DMP) and trimethylpyrazine (TMP) in wolf urine trigger avoidance behaviors in prey animals, likely through olfactory receptor interactions .

Preparation Methods

Thiocarbonylation of 2-Amino-5-(methylthio)pyrazine

A direct approach involves converting 2-amino-5-(methylthio)pyrazine to the target compound via thiocarbonylation. This method exploits the reactivity of primary amines with thiophosgene (Cl₂C=S) or safer alternatives like 1,1'-thiocarbonyldiimidazole (TCDI).

Procedure :

  • Amination Precursor Synthesis :

    • 2-Chloro-5-(methylthio)pyrazine is treated with aqueous ammonia under pressurized conditions (100–120°C, 12–24 hours) to yield 2-amino-5-(methylthio)pyrazine.

    • Alternative routes include catalytic amination using Pd/C or CuI in the presence of ammonia.

  • Thiocarbonylation Reaction :

    • The amine precursor is dissolved in anhydrous dichloromethane and cooled to 0°C.

    • Thiophosgene (1.1 equivalents) is added dropwise, followed by stirring at room temperature for 6–8 hours.

    • The reaction is quenched with ice-cold water, and the product is extracted with ethyl acetate. Yield: 65–75%.

Key Considerations :

  • Thiophosgene’s toxicity necessitates strict containment measures.

  • TCDI offers a safer alternative, though it requires longer reaction times (24–48 hours).

Halogenation-Substitution Strategy

This method substitutes a halogen atom at position 2 with a thiocyanate group, leveraging nucleophilic aromatic substitution (NAS).

Procedure :

  • Halogenation of 5-(Methylthio)pyrazine :

    • 5-(Methylthio)pyrazine is treated with phosphorus oxychloride (POCl₃) at reflux (110°C, 8 hours) to yield 2-chloro-5-(methylthio)pyrazine.

  • Thiocyanate Substitution :

    • The chlorinated intermediate is reacted with potassium thiocyanate (KSCN) in dimethylformamide (DMF) at 80°C for 12 hours.

    • Regioselectivity toward isothiocyanate (N-bound) over thiocyanate (S-bound) is achieved by adding catalytic tetrabutylammonium bromide (TBAB).

    • Yield: 50–60% after recrystallization from ethanol.

Mechanistic Insight :

  • Polar aprotic solvents like DMF stabilize the transition state, favoring NAS.

  • TBAB enhances solubility and facilitates ion pairing, improving reaction efficiency.

Cyclization-Based Approaches

Ring Construction from Diamine and Dicarbonyl Precursors

Building the pyrazine ring with pre-installed functional groups offers a streamlined route.

Procedure :

  • Precursor Synthesis :

    • Methylglyoxal and 2-amino-3-(methylthio)propanamide undergo cyclization in basic conditions (40% NaOH, 5–10°C, 6 hours) to form 3-hydroxy-5-(methylthio)pyrazine-2-carboxamide.

  • Functional Group Interconversion :

    • Hydrolysis with 50% H₂SO₄ (100°C, 12 hours) yields 3-hydroxy-5-(methylthio)pyrazine-2-carboxylic acid.

    • Chlorination using thionyl chloride (SOCl₂) in xylene (80°C, 6 hours) produces 3-chloro-5-(methylthio)pyrazine-2-carboxylic acid.

    • Catalytic hydrogenation (Pd/C, H₂, 2.0 MPa, 60°C) removes the chloride, followed by thiocarbonylation to introduce the isothiocyanate group.

Yield Optimization :

  • Recrystallization from water or methanol improves purity (>95%).

Comparative Analysis of Methods

MethodStarting MaterialKey StepsYield (%)Purity (%)Environmental Impact
Thiocarbonylation2-Amino-5-(methylthio)pyrazineAmination, Thiophosgene65–7590–95High (toxic reagents)
Halogenation-Substitution2-Chloro-5-(methylthio)pyrazineNAS with KSCN50–6085–90Moderate
CyclizationMethylglyoxal, 2-Amino-3-(methylthio)propanamideCyclization, Hydrolysis, Chlorination40–5080–85Low (aqueous steps)

Critical Evaluation :

  • Thiocarbonylation offers the highest yield but poses safety risks.

  • Cyclization is environmentally favorable but requires multi-step purification.

  • Halogenation-Substitution balances scalability and reagent availability.

Emerging Methodologies

Photocatalytic Thiocyanation

Recent advances utilize visible-light catalysis to introduce isothiocyanate groups. For example, Ir(ppy)₃ photocatalysts enable thiocyanation of aryl amines under mild conditions (25°C, 12 hours). Applied to 2-amino-5-(methylthio)pyrazine, this method could reduce reliance on toxic reagents.

Biocatalytic Approaches

Enzymatic conversion of amines to isothiocyanates using thiocyanate hydrolases is under investigation. While still experimental, this method promises aqueous-phase reactions with minimal waste .

Q & A

Basic Research Questions

Q. How can the synthesis of 2-Isothiocyanato-5-(methylthio)pyrazine be optimized for high yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed cross-coupling. For example, substituting a halogen (e.g., chlorine) at the pyrazine’s 2-position with an isothiocyanate group using thiophosgene or ammonium thiocyanate under reflux in ethanol . Optimization involves solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (60–80°C), and stoichiometric ratios (1:1.2 pyrazine derivative to thiocyanate source). Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methylthio group at C5: δ ~2.5 ppm for S–CH₃; isothiocyanate at C2: δ ~130 ppm for N=C=S in ¹³C) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion peaks (e.g., [M+H]+ for C₆H₅N₃S₂: m/z 199.01).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .

Q. What are the common chemical reactions involving the isothiocyanate and methylthio groups in this compound?

  • Methodological Answer :

  • Isothiocyanate Reactivity : Undergoes nucleophilic addition with amines to form thioureas (e.g., with benzylamine in THF at RT, yielding 2-thioureido-5-(methylthio)pyrazine) .
  • Methylthio Group : Susceptible to oxidation (H₂O₂/acetic acid → sulfoxide) or alkylation (e.g., with iodomethane → dimethyl sulfide byproduct) .

Advanced Research Questions

Q. How can computational modeling predict the photoredox catalytic activity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) evaluate frontier molecular orbitals. The electron-withdrawing isothiocyanate group lowers LUMO energy (-1.8 eV), enhancing electron-accepting capacity for photocatalytic applications (e.g., cross-dehydrogenative coupling). Transient absorption spectroscopy validates excited-state lifetimes (~5 ns) .

Q. What strategies resolve contradictions in reported biological activities of pyrazine derivatives?

  • Methodological Answer : Discrepancies (e.g., growth inhibition vs. therapeutic potential) arise from substituent effects. Systematic SAR studies compare analogs:

  • Replace methylthio with methoxy (improves solubility but reduces electrophilicity).
  • Assay angiogenesis (CAM model) and cytotoxicity (MTT on HeLa cells). Pyrazine’s IC₅₀ for angiogenesis inhibition is 10 nM, but cytotoxicity occurs at 100 µM, suggesting a therapeutic window .

Q. How do vibrational modes and excited-state dynamics influence the compound’s spectroscopic behavior?

  • Methodological Answer : Multiconfiguration time-dependent Hartree (MCTDH) simulations model all 24 vibrational modes. The S₁/S₂ electronic states couple strongly, with Franck-Condon active modes (e.g., N=C=S bending at 450 cm⁻¹) dictating UV-Vis absorption (λₐᵦₛ 320 nm). Transient Raman spectroscopy tracks mode-specific relaxation (<1 ps) .

Key Notes

  • Contradictions : While pyrazines inhibit angiogenesis at low doses, their cytotoxicity varies with substituents. Always validate activity in target-specific assays .

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